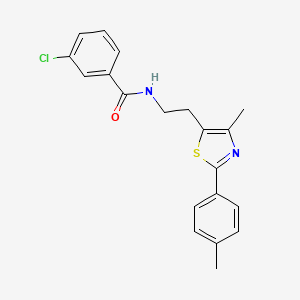

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular weight of “3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide” is 370.9. Detailed structural analysis would require more specific information such as spectroscopic data (NMR, IR, MS) or X-ray crystallography data.Chemical Reactions Analysis

The specific chemical reactions involving “3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide” are not detailed in the available literature. Thiazole derivatives are known to participate in various chemical reactions due to their aromaticity .Scientific Research Applications

Synthesis Methods

Thiazole derivatives, including structures similar to 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide, are synthesized through various methods, demonstrating the compound's relevance in organic synthesis. For instance, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides offers a cleaner, more efficient alternative to traditional thermal heating, indicating potential for efficient synthesis routes of related compounds (Saeed, 2009). Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate illustrates the process of cyclization in producing thiazole derivatives, hinting at methods that could be applicable to the target compound (Tang Li-jua, 2015).

Biological Activities

Research into thiazole derivatives often targets their potential biological activities. For example, N-(thiazol-2-yl)benzamide derivatives have been explored for their supramolecular gelation properties, which can have implications in drug delivery systems and materials science (Yadav & Amar Ballabh, 2020). Moreover, the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against several cancer cell lines further highlight the relevance of thiazole derivatives in medicinal chemistry, suggesting potential anticancer applications for compounds like 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide (Ravinaik et al., 2021).

Chemical Properties and Applications

The exploration of chemical properties and applications of thiazole derivatives extends to various fields, including materials science and synthesis methodologies. Novel water-soluble poly(m-benzamide)s with thermosensitivity in aqueous solutions, for instance, demonstrate the utility of benzamide derivatives in developing responsive materials (Sugi et al., 2006). Furthermore, the TEMPO-catalyzed electrochemical C–H thiolation process for synthesizing benzothiazoles and thiazolopyridines from thioamides showcases innovative approaches to forming C–S bonds, relevant to the synthesis and functionalization of compounds akin to 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide (Qian et al., 2017).

Future Directions

properties

IUPAC Name |

3-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2OS/c1-13-6-8-15(9-7-13)20-23-14(2)18(25-20)10-11-22-19(24)16-4-3-5-17(21)12-16/h3-9,12H,10-11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIPFVCCSHQPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)

![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)

![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)

![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)

![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)

![7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(4-Fluorophenyl)-(oxan-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2558849.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)